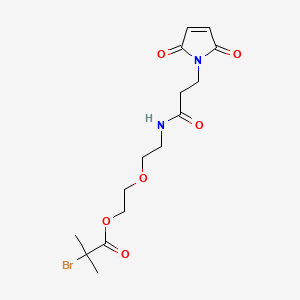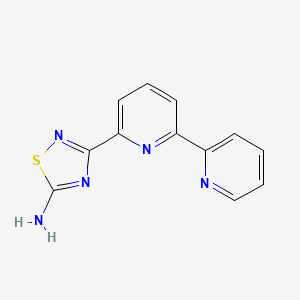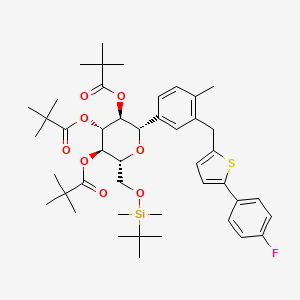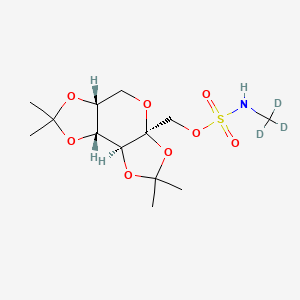
N-Methyl Topiramate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Topiramate-d3 is a labeled analogue of N-Methyl Topiramate, which is an impurity of Topiramate. Topiramate is an anticonvulsant drug that has been approved by the FDA for the treatment of epilepsy and for weight loss. This compound is used primarily in research settings, particularly in the study of Topiramate’s pharmacokinetics and pharmacodynamics.
準備方法
The synthesis of N-Methyl Topiramate-d3 involves the incorporation of deuterium atoms into the N-Methyl Topiramate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving rigorous quality control to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
N-Methyl Topiramate-d3, like its parent compound Topiramate, can undergo various chemical reactions. These include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a variety of oxygenated derivatives, while reduction could produce deuterated analogues with different degrees of hydrogenation .
科学的研究の応用
N-Methyl Topiramate-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Topiramate in the body.
Pharmacodynamic Studies: Used to investigate the effects of Topiramate on various biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of Topiramate and its derivatives.
Drug Interaction Studies: Used to study the interactions between Topiramate and other drugs
作用機序
The mechanism of action of N-Methyl Topiramate-d3 is similar to that of Topiramate. Topiramate works by blocking sodium and calcium voltage-gated channels, inhibiting glutamate receptors, enhancing gamma-aminobutyric acid (GABA) receptors, and inhibiting carbonic anhydrase . These actions help to stabilize neuronal membranes and prevent the excessive firing of neurons that can lead to seizures .
類似化合物との比較
N-Methyl Topiramate-d3 is unique in that it is a deuterated analogue of N-Methyl Topiramate. Similar compounds include:
Topiramate: The parent compound, used as an anticonvulsant and for weight loss.
N-Methyl Topiramate: An impurity of Topiramate, used in research settings.
Other Deuterated Analogues: Various other deuterated analogues of Topiramate and its derivatives, used in pharmacokinetic and pharmacodynamic studies
This compound is unique in its isotopic labeling, which allows for more precise studies of Topiramate’s pharmacokinetics and pharmacodynamics.
特性
分子式 |
C13H23NO8S |
|---|---|
分子量 |
356.41 g/mol |
IUPAC名 |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(trideuteriomethyl)sulfamate |
InChI |
InChI=1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1/i5D3 |
InChIキー |
LDHJVCCWWXVXBN-FJSUCYRCSA-N |
異性体SMILES |
[2H]C([2H])([2H])NS(=O)(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C |
正規SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
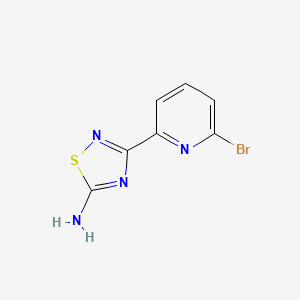
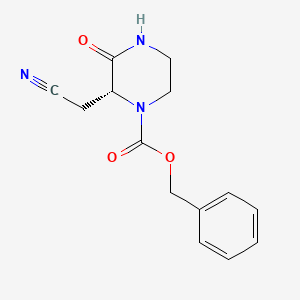

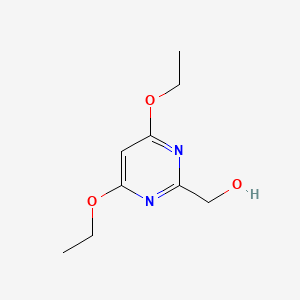
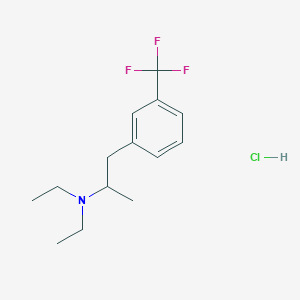
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
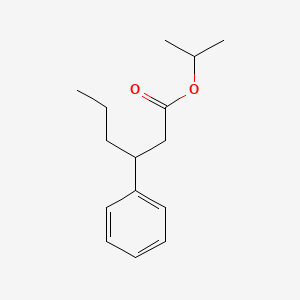
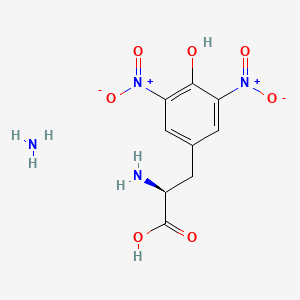
![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
